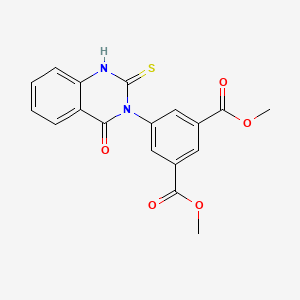
dimethyl 5-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinyl core, which is a bicyclic structure containing nitrogen atoms, and isophthalate groups, which are derivatives of isophthalic acid. The presence of sulfur and oxygen atoms in the structure further enhances its reactivity and potential utility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinazolinone derivatives with isophthalic acid derivatives under controlled conditions. The reaction often requires the use of catalysts, such as sulfuric acid or hydrochloric acid, and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isophthalate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted isophthalate derivatives.
Scientific Research Applications
DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-[({[3-ALLYL-5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]ISOPHTHALATE
- DIMETHYL 5-({[(3-ALLYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALATE
Uniqueness
DIMETHYL 5-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ISOPHTHALATE is unique due to its specific quinazolinone core and the presence of both sulfur and oxygen atoms, which confer distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H14N2O5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
dimethyl 5-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H14N2O5S/c1-24-16(22)10-7-11(17(23)25-2)9-12(8-10)20-15(21)13-5-3-4-6-14(13)19-18(20)26/h3-9H,1-2H3,(H,19,26) |
InChI Key |
PCLUFRQPPADAGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















